3-(Benzylsulfanyl)-6-propoxypyridazine
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Overview
Description
3-(Benzylthio)-6-propoxypyridazine is a heterocyclic compound that features a pyridazine ring substituted with benzylthio and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylthio)-6-propoxypyridazine typically involves the reaction of 3-chloropyridazine with benzylthiol and propanol under basic conditions
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Step 1: Nucleophilic Substitution
Reactants: 3-chloropyridazine, benzylthiol
Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux
Product: 3-(Benzylthio)pyridazine
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Step 2: Alkylation
Reactants: 3-(Benzylthio)pyridazine, propanol
Conditions: Acidic medium (e.g., sulfuric acid), solvent (e.g., toluene), reflux
Product: 3-(Benzylthio)-6-propoxypyridazine
Industrial Production Methods
Industrial production of 3-(Benzylthio)-6-propoxypyridazine may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylthio)-6-propoxypyridazine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The propoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst in ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: 3-(Benzylsulfinyl)-6-propoxypyridazine, 3-(Benzylsulfonyl)-6-propoxypyridazine
Reduction: 3-(Benzylthio)-6-propoxydihydropyridazine
Substitution: 3-(Benzylthio)-6-(alkoxy)pyridazine
Scientific Research Applications
3-(Benzylthio)-6-propoxypyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and biochemical pathways.
Industrial Applications: The compound is explored for its use in the development of new catalysts and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(Benzylthio)-6-propoxypyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The propoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
3-(Benzylthio)pyridazine: Lacks the propoxy group, which may affect its solubility and reactivity.
3-(Benzylthio)-6-methoxypyridazine: Contains a methoxy group instead of a propoxy group, which may alter its chemical properties and biological activity.
3-(Benzylthio)-6-ethoxypyridazine: Contains an ethoxy group, which may have different steric and electronic effects compared to the propoxy group.
Uniqueness
3-(Benzylthio)-6-propoxypyridazine is unique due to the presence of both benzylthio and propoxy groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Conclusion
3-(Benzylthio)-6-propoxypyridazine is a versatile compound with significant potential in medicinal chemistry, materials science, and industrial applications. Its unique chemical structure allows for a wide range of reactions and interactions, making it a valuable tool for scientific research and development.
Properties
CAS No. |
5273-53-0 |
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Molecular Formula |
C14H16N2OS |
Molecular Weight |
260.36 g/mol |
IUPAC Name |
3-benzylsulfanyl-6-propoxypyridazine |
InChI |
InChI=1S/C14H16N2OS/c1-2-10-17-13-8-9-14(16-15-13)18-11-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3 |
InChI Key |
JDLJEAFUASREHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NN=C(C=C1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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